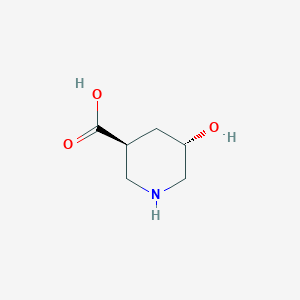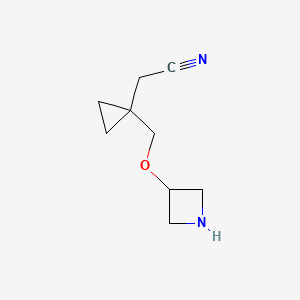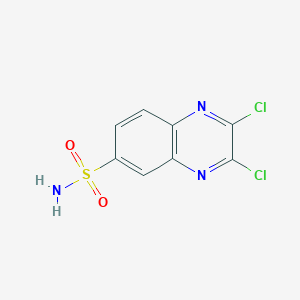
(6-Fluoropyridin-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform but insoluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoropyridin-3-yl)thiourea typically involves the reaction of 6-fluoropyridine-3-amine with thiocyanate compounds under controlled conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoropyridin-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(6-Fluoropyridin-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the manufacturing of pharmaceuticals and agrochemicals to enhance product quality and efficiency.
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-3-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Another fluorinated pyridine derivative used in similar applications.
3-(4-piperidyl)-6-fluoro-1,2-benzisoxazole: A compound with antimicrobial and antioxidant properties.
Uniqueness
(6-Fluoropyridin-3-yl)thiourea is unique due to its specific chemical structure, which imparts distinct properties such as solubility in organic solvents and potential biological activity. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H6FN3S |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
(6-fluoropyridin-3-yl)thiourea |
InChI |
InChI=1S/C6H6FN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11) |
InChI Key |
JPANFRKDNPGDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NC(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)












![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
